2-(Benzyloxy)-5-fluoroaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-phenylmethoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRHRZIRARORAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937596-55-9 | |
| Record name | 2-(benzyloxy)-5-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Benzyloxy 5 Fluoroaniline
Strategies Involving Nitroaromatic Precursors
A common and effective approach to the synthesis of 2-(Benzyloxy)-5-fluoroaniline involves the initial preparation of a substituted nitrobenzene, which then undergoes reduction to the corresponding aniline (B41778).
The synthesis typically begins with the benzylation of 4-fluoro-2-nitrophenol. This reaction involves the nucleophilic substitution of the hydroxyl group with a benzyl (B1604629) group, commonly using a benzyl halide such as benzyl bromide or benzyl chloride in the presence of a base. The base, often potassium carbonate or sodium carbonate, deprotonates the phenolic hydroxyl group, forming a phenoxide that then attacks the benzyl halide to form the ether linkage. This yields the intermediate, 2-(benzyloxy)-5-fluoronitrobenzene.
The subsequent and crucial step is the reduction of the nitro group in 2-(benzyloxy)-5-fluoronitrobenzene to an amino group to afford this compound. This transformation can be accomplished through various reductive methods, with catalytic hydrogenation and metal-mediated reductions being the most prevalent.
Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its high efficiency and clean reaction profile. researchgate.netrsc.org In this process, 2-(benzyloxy)-5-fluoronitrobenzene is treated with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. researchgate.net The reaction is typically carried out in a solvent such as ethanol (B145695) or methanol (B129727) under a hydrogen atmosphere. The process is generally efficient and provides high yields of the desired aniline.
| Reactant | Reagent | Catalyst | Product |
|---|---|---|---|
| 2-(benzyloxy)-5-fluoronitrobenzene | H₂ | Pd/C | This compound |
Alternatively, the reduction of the nitro group can be achieved using metal reagents in acidic media. Stannous chloride (SnCl₂) in the presence of hydrochloric acid is a classic method for this conversion. Another common metal-mediated reduction involves the use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid. google.com This method is often favored in industrial settings due to the low cost and ready availability of iron. The reaction proceeds through a series of single electron transfers from the metal to the nitro group, ultimately leading to the formation of the amino group.
| Reactant | Reagent | Acid | Product |
|---|---|---|---|
| 2-(benzyloxy)-5-fluoronitrobenzene | SnCl₂ | HCl | This compound |
| 2-(benzyloxy)-5-fluoronitrobenzene | Fe | HCl or CH₃COOH | This compound |
Reductive Conversion of Nitro Groups to Amino Functionalities
Functional Group Interconversions Leading to this compound
Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. ub.eduimperial.ac.ukvanderbilt.edu While the primary route to this compound relies on the reduction of a nitro group, other FGI strategies could theoretically be employed, although they are less commonly reported in the literature for this specific molecule. These could include, for instance, the conversion of other nitrogen-containing functional groups, such as azides or amides, into the target amine. However, the nitro reduction pathway remains the most direct and widely utilized approach.
Advanced Synthetic Approaches in the Context of Related Structures
Recent advancements in synthetic methodology have focused on developing more efficient and environmentally benign processes. While specific advanced methods for the synthesis of this compound are not extensively detailed in the literature, trends in the synthesis of related aniline derivatives point towards the use of continuous flow reactors and the development of novel catalytic systems. ucd.ie These modern approaches aim to improve reaction efficiency, reduce waste, and enhance safety. The principles of these advanced methods could potentially be applied to the synthesis of this compound to optimize its production.
One-Pot Synthesis Strategies for Benzyloxy-Fluoroanilines
The development of one-pot synthesis methodologies, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency, cost-effectiveness, and reduced waste generation. nih.gov For the synthesis of benzyloxy-fluoroanilines, a one-pot approach would ideally combine the etherification of a nitrophenol and the subsequent reduction of the nitro group.
One relevant strategy in this context is the one-pot reductive amination of aldehydes with nitroarenes. mdpi.com This process involves the initial reduction of the nitro compound to an amine, which then reacts with an aldehyde in the same pot to form an imine that is subsequently reduced to a secondary amine. mdpi.com While this specific reaction does not involve an etherification step, the principle of combining a reduction with a subsequent bond-forming reaction in a single pot is a key concept that could be adapted.
A hypothetical one-pot synthesis of this compound could be envisioned starting from 5-fluoro-2-nitrophenol. This would necessitate a carefully designed reaction sequence where the Williamson ether synthesis is followed by the in-situ reduction of the nitro group. Challenges in developing such a process would include the compatibility of the reagents and catalysts for both the etherification and the reduction steps, as well as controlling the reaction conditions to favor the desired product and minimize side reactions.
Green Chemistry Principles in Aniline Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of aniline synthesis, several green approaches have been developed to address environmental concerns associated with traditional methods.
A key focus of green aniline synthesis is the use of environmentally benign solvents and catalysts. Water is an attractive green solvent due to its non-toxic, non-flammable, and abundant nature. researchgate.net Catalyst-free and solvent-free reaction conditions are also highly desirable as they simplify the reaction setup and workup procedures, and minimize waste. nih.govresearchgate.net For instance, the reaction of aniline derivatives with 2-chloronicotinic acid has been successfully carried out without a catalyst and under solvent-free conditions. nih.gov
In the reduction of nitroarenes to anilines, a critical step in the synthesis of this compound, significant progress has been made in developing greener catalytic systems. This includes the use of highly efficient and recyclable catalysts to minimize waste. rsc.org Photoinduced reduction using in-situ formed copper nanoparticles on carbon dots in an aqueous solvent represents a novel and green approach for the chemoselective hydrogenation of nitroarenes. rsc.org Furthermore, the use of non-precious metal catalysts is an area of active research to replace more expensive and less sustainable noble metal catalysts.
The application of these green chemistry principles to the synthesis of this compound could involve several modifications to the traditional synthetic route. This might include exploring water as a solvent for the Williamson ether synthesis, utilizing a recyclable and non-precious metal catalyst for the nitro group reduction, or developing a catalyst- and solvent-free one-pot process.
Chemical Reactivity and Mechanistic Investigations of 2 Benzyloxy 5 Fluoroaniline
Reactivity of the Aniline (B41778) Moiety
The primary amine group is the most reactive site on the molecule for a variety of transformations, including substitutions on the aromatic ring and reactions directly involving the nitrogen atom.
Electrophilic aromatic substitution (EAS) is a fundamental reaction for benzene (B151609) and its derivatives. The mechanism typically involves a two-step process: an initial attack by an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (known as a sigma complex or benzenonium intermediate), followed by the loss of a proton to restore aromaticity. libretexts.orguci.edu The first step, the formation of the carbocation, is generally the rate-determining step. uci.edumnstate.edu The presence of substituents on the benzene ring significantly influences both the rate of reaction and the position of the incoming electrophile.
In 2-(Benzyloxy)-5-fluoroaniline, the aromatic ring is substituted with three groups: an amino group (-NH2), a benzyloxy group (-OCH2C6H5), and a fluorine atom (-F).
Amino Group (-NH2): This is a powerful activating group due to the ability of the nitrogen's lone pair to donate electron density to the ring through resonance. It strongly directs incoming electrophiles to the ortho and para positions.
Benzyloxy Group (-OCH2C6H5): Similar to an alkoxy group, this is also an activating, ortho-, para-directing group due to the resonance donation from the oxygen atom.
The combined effect of these substituents determines the regioselectivity of EAS reactions like halogenation, nitration, and Friedel-Crafts reactions. uci.edulibretexts.org The powerful activating and directing effects of the amino and benzyloxy groups dominate, making the ring highly susceptible to electrophilic attack at the positions ortho and para to them. Given the existing substitution pattern, the primary positions for further substitution would be C4 and C6.
Table 1: Influence of Substituents in this compound on Electrophilic Aromatic Substitution
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |
|---|---|---|---|---|---|
| -NH₂ | C1 | Withdrawing | Donating (Strong) | Activating | ortho, para |
| -OCH₂C₆H₅ | C2 | Withdrawing | Donating (Strong) | Activating | ortho, para |
| -F | C5 | Withdrawing (Strong) | Donating (Weak) | Deactivating | ortho, para |
Nucleophilic aromatic substitution (SNAr) on the aniline ring is generally challenging. This type of reaction requires the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group to sufficiently decrease the electron density of the ring and stabilize the negative charge in the Meisenheimer complex intermediate.
The aromatic ring of this compound is rendered electron-rich by the potent electron-donating effects of the amino and benzyloxy substituents. This high electron density deactivates the ring towards attack by nucleophiles, making standard SNAr reactions at the aniline moiety highly unfavorable.
The primary amine of the aniline moiety readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. nanobioletters.com This reaction is a cornerstone of amine chemistry and proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the final imine product. ajgreenchem.com
The reaction can often be facilitated by acid catalysis, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the amine. researchgate.netrsc.org The formation of the C=N (azomethine) double bond is characteristic of this transformation. nanobioletters.comajgreenchem.com this compound is expected to react predictably with a wide range of aldehydes and ketones to produce the corresponding Schiff base derivatives.
General Reaction Scheme for Schiff Base Formation:
N-arylation is a powerful method for forming carbon-nitrogen bonds, creating diaryl or alkyl-aryl amines. The primary amine of this compound is a suitable substrate for transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. These reactions typically involve coupling the amine with an aryl halide (or pseudohalide) in the presence of a metal catalyst (commonly palladium or copper) and a base. researchgate.netbeilstein-journals.org
Recent advancements have led to the development of mild and efficient protocols, including nickel-catalyzed methods that can be conducted at room temperature. researchgate.net Copper-catalyzed systems are also widely used for the N-arylation of various amines with arylboronic acids or aryliodonium ylides. beilstein-journals.orgresearchgate.net These methods would allow for the synthesis of N-aryl derivatives of this compound, expanding its structural diversity for various applications.
The term "acid-catalyzed amination" can encompass several reaction types where the amine acts as a nucleophile under acidic conditions. One prominent example is the direct amidation of carboxylic acids. While this transformation is traditionally a two-step process involving activation of the carboxylic acid, direct methods using Lewis acid catalysts have been developed. For instance, catalysts like niobium pentoxide (Nb2O5) have been shown to effectively promote the direct condensation of carboxylic acids and less reactive amines like aniline to form amides. researchgate.net The mechanism is believed to involve the activation of the carbonyl group of the carboxylic acid by the Lewis acid site, facilitating the nucleophilic attack by the amine. researchgate.net It is plausible that this compound could similarly react with various carboxylic acids under such catalytic conditions to yield the corresponding N-acylated products.
Reactivity Pertaining to the Fluoro Substituent
The fluorine atom on the aromatic ring is generally a poor leaving group in nucleophilic aromatic substitution (SNAr) reactions. However, its displacement by a nucleophile can be achieved if the aromatic ring is sufficiently activated by the presence of potent electron-withdrawing groups, typically located at the ortho and/or para positions relative to the fluorine. beilstein-journals.org
In a study on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom was successfully displaced by various oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.org This reactivity is attributed to the strong electron-withdrawing effects of the nitro (-NO2) and pentafluorosulfanyl (-SF5) groups, which stabilize the anionic Meisenheimer intermediate.
In stark contrast, the aromatic ring of this compound is substituted with the strongly electron-donating amino and benzyloxy groups. These groups increase the electron density of the ring, thereby destabilizing any potential anionic intermediate that would form upon nucleophilic attack. Consequently, the fluoro substituent in this compound is highly unreactive towards nucleophilic aromatic substitution under standard conditions. Extraordinary conditions or alternative reaction pathways, such as those involving organometallic intermediates, would likely be required to achieve its substitution.
Influence of Fluorine on Aromatic Ring Reactivity
However, fluorine also possesses lone pairs of electrons in its p-orbitals, which can be donated to the aromatic π-system through resonance (+R effect). This resonance effect increases the electron density at the ortho and para positions relative to the fluorine atom. In the case of this compound, the positions ortho (C4) and para (C2, occupied by the benzyloxy group) to the fluorine are affected.
Investigations into C-F Bond Transformations
The carbon-fluorine bond is the strongest single bond in organic chemistry, and as such, its transformation is a significant challenge. While C-F bond activation is a topic of considerable research interest, there is limited specific information available regarding C-F bond transformations for this compound.
In general, C-F bond activation in fluoroaromatics often requires harsh reaction conditions and the use of transition metal catalysts or strong main-group reagents. For instance, the activation of C-F bonds in ortho-fluoroanilines has been reported in the literature, suggesting that under specific catalytic conditions, the C-F bond in this compound could potentially undergo transformation.
One potential reaction pathway could involve an electrophilic aromatic substitution where the fluorine atom is displaced. Such reactions have been observed in other fluorinated heterocyclic systems where a carbocation intermediate is generated via C-F bond cleavage, which then reacts with an aromatic nucleophile. However, the high bond dissociation energy of the C-F bond makes this a difficult transformation to achieve under standard electrophilic aromatic substitution conditions.
Transformations of the Benzyloxy Group
The benzyloxy group in this compound is a versatile functional group that can undergo several transformations, primarily involving the cleavage of the benzyl-oxygen bond or reactions at the benzylic methylene position.
Deprotection Strategies (e.g., Hydrogenolysis)
The benzyloxy group is a common protecting group for phenols and anilines due to its relative stability and ease of removal. A primary deprotection strategy for the benzyloxy group is hydrogenolysis. This reaction involves the cleavage of the C-O bond of the benzyl (B1604629) ether by catalytic hydrogenation.
In a typical hydrogenolysis procedure, this compound would be treated with hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C). The reaction proceeds to yield 2-amino-4-fluorophenol and toluene (B28343). The general mechanism for the hydrogenolysis of a benzyl ether is depicted below:
This method is generally high-yielding and clean, making it a preferred method for the deprotection of benzyloxy groups in organic synthesis.
Reactions Involving the Benzylic Methylene Group
The benzylic methylene group (-CH₂-) in the benzyloxy substituent is susceptible to oxidation due to the stability of the resulting benzylic radical or carbocation intermediates. A variety of oxidizing agents can be employed to convert the benzylic methylene group to a carbonyl group.
For example, oxidation of the benzylic C-H bond can be achieved using reagents such as potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or more selective methods involving catalytic oxidation. The product of such an oxidation would be a benzoate ester derivative.
The reaction of this compound with a suitable oxidizing agent could potentially yield 2-amino-4-fluorophenyl benzoate. This transformation is a valuable synthetic tool for introducing a carbonyl group into the molecule.
Aromatic Ring Reactivity and Regioselectivity
The regioselectivity of electrophilic aromatic substitution on the this compound ring is determined by the combined directing effects of the amino (-NH₂), benzyloxy (-OCH₂Ph), and fluoro (-F) substituents.
Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic ring via resonance.
Benzyloxy Group (-OCH₂Ph): The benzyloxy group is also an activating group and an ortho-, para-director for the same reason as the amino group.
Fluoro Group (-F): As discussed earlier, the fluorine atom is a deactivating group but directs incoming electrophiles to the ortho and para positions.
In this compound, the amino and benzyloxy groups are in a para relationship to each other, and the fluorine is meta to the amino group and ortho to the benzyloxy group. The powerful activating and directing effects of the amino and benzyloxy groups will dominate the reactivity of the aromatic ring.
Considering the directing effects of all three substituents, the most likely positions for electrophilic attack are the positions ortho and para to the strongly activating amino and benzyloxy groups. The positions on the ring are numbered as follows: C1 (with NH₂), C2 (with OCH₂Ph), C3, C4, C5 (with F), and C6.
The positions ortho to the amino group are C6 and C2 (occupied). The position para to the amino group is C4. The positions ortho to the benzyloxy group are C1 (occupied) and C3. The position para to the benzyloxy group is C5 (occupied).
Therefore, the most nucleophilic positions on the ring are C6, C4, and C3. The strong ortho-, para-directing influence of the amino group will strongly favor substitution at C6 and C4. The benzyloxy group will direct to C3. The fluorine atom directs to C4 and C6 (ortho) and C2 (para, occupied).
Given the strong activation by the amino group, electrophilic substitution is most likely to occur at the positions ortho and para to it, which are C6 and C4. Steric hindrance from the adjacent benzyloxy group might disfavor substitution at C3. Therefore, a mixture of products with substitution at C4 and C6 would be expected.
Reaction Pathway Elucidation through Mechanistic Studies
The elucidation of reaction pathways for transformations involving this compound relies on mechanistic studies of related substituted anilines and aromatic compounds. For electrophilic aromatic substitution, the generally accepted mechanism involves the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
In the case of this compound, the attack of an electrophile (E⁺) on the aromatic ring would lead to the formation of a sigma complex. The stability of this intermediate is crucial in determining the regioselectivity of the reaction. The positive charge in the sigma complex can be delocalized onto the nitrogen of the amino group and the oxygen of the benzyloxy group through resonance, which is a highly stabilizing interaction.
For example, if the electrophile attacks at the C4 position (para to the amino group), the positive charge can be delocalized onto the nitrogen atom of the amino group, resulting in a particularly stable resonance structure. A similar stabilization is possible for attack at the C6 position (ortho to the amino group).
Applications of 2 Benzyloxy 5 Fluoroaniline As a Synthetic Building Block
Precursor in the Synthesis of Complex Organic Molecules
The strategic placement of the amino, fluoro, and benzyloxy groups on the aniline (B41778) ring makes 2-(Benzyloxy)-5-fluoroaniline a key starting material for the synthesis of more intricate molecular architectures. The amino group provides a nucleophilic center for a wide range of chemical transformations, including acylation, alkylation, and condensation reactions. The fluorine atom can influence the electronic properties and metabolic stability of the final products, a desirable feature in medicinal chemistry. Furthermore, the benzyloxy group can serve as a protecting group for the phenolic hydroxyl, which can be deprotected at a later synthetic stage to reveal a reactive hydroxyl functionality for further derivatization.
Role in Heterocyclic Compound Synthesis
The reactivity of the amino group in this compound is pivotal for its application in the synthesis of a variety of nitrogen-containing heterocyclic compounds. These heterocycles are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science.
Derivatization into Schiff Bases
A fundamental transformation of this compound is its condensation with various aldehydes to form Schiff bases, also known as imines. This reaction typically proceeds by refluxing equimolar amounts of the aniline and the respective aldehyde in a suitable solvent, often with a catalytic amount of acid. edu.krd The resulting Schiff bases are themselves important compounds with a range of biological activities and also serve as key intermediates for the synthesis of other heterocyclic systems. rjptonline.orgfud.edu.ng
The general reaction for the formation of a Schiff base from this compound is depicted below:
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| This compound | Aromatic or Aliphatic Aldehyde | Schiff Base |
This table illustrates the general reactants for the synthesis of Schiff bases from this compound.
Formation of Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Pyrimidines, Thiazines)
While direct synthesis of pyrazoles, pyrimidines, and thiazines starting from this compound is not extensively documented in single-step processes, its derivatives can be employed in multi-step synthetic routes to construct these heterocyclic rings.
Pyrazoles: The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. beilstein-journals.orgnih.gov Theoretically, this compound could be converted into a corresponding hydrazine derivative, which could then be reacted with a suitable diketone to form a pyrazole (B372694) ring.
Pyrimidines: Pyrimidine synthesis can be achieved through various methods, one of which involves the reaction of a compound containing an amidine functionality with a 1,3-dicarbonyl compound. semanticscholar.org Derivatives of this compound could potentially be elaborated to incorporate an amidine group for subsequent cyclization to a pyrimidine.
Thiazines: The construction of the thiazine (B8601807) ring often involves the reaction of a compound containing both an amino and a thiol group with a suitable electrophile. openmedicinalchemistryjournal.commdpi.com To utilize this compound in thiazine synthesis, it would first need to be functionalized to introduce a thiol group ortho to the amino group.
Synthesis of Flavone (B191248) Derivatives
The synthesis of flavones, a class of flavonoids, typically proceeds through the cyclization of 2'-hydroxychalcones. researchgate.netorientjchem.orginnovareacademics.in A direct role for this compound as a starting material in traditional flavone synthesis is not immediately apparent. However, it is conceivable that through a series of functional group transformations, derivatives of this compound could be incorporated into precursors for more complex, substituted flavone structures.
Construction of Benzothiazole (B30560) Scaffolds
Benzothiazoles are an important class of heterocyclic compounds with a wide range of applications. One common synthetic route to 2-substituted benzothiazoles involves the reaction of a substituted aniline with potassium thiocyanate (B1210189) in the presence of an acid and a halogen, such as bromine, to form a 2-aminobenzothiazole (B30445) intermediate. derpharmachemica.com This intermediate can then be further modified. Following this general principle, this compound could be utilized to synthesize 2-amino-6-(benzyloxy)-5-fluorobenzothiazole.
| Starting Material | Reagents | Intermediate Product |
|---|---|---|
| This compound | Potassium thiocyanate, Acetic acid, Bromine | 2-Amino-6-(benzyloxy)-5-fluorobenzothiazole |
This table outlines the proposed synthesis of a benzothiazole intermediate from this compound.
Precursor for Azetidinone-Based Structures
Azetidinones, also known as β-lactams, are a class of four-membered cyclic amides that are core components of many important antibiotics. A well-established method for their synthesis is the Staudinger cycloaddition, which involves the reaction of a Schiff base with a ketene, often generated in situ from an acyl chloride and a tertiary amine. niscpr.res.innih.govijarse.com
The Schiff bases derived from this compound (as described in section 4.2.1) are excellent substrates for this reaction. Treatment of these Schiff bases with chloroacetyl chloride in the presence of a base like triethylamine (B128534) leads to the formation of 3-chloro-2-azetidinone derivatives. rjptonline.orgresearchgate.net
| Reactant 1 | Reactant 2 | Base | Product |
|---|---|---|---|
| Schiff base of this compound | Chloroacetyl chloride | Triethylamine | 1-(2-(Benzyloxy)-5-fluorophenyl)-3-chloro-4-substituted-azetidin-2-one |
This table details the reactants and expected product for the synthesis of azetidinone derivatives from Schiff bases of this compound.
This synthetic strategy provides a direct route to novel fluorinated and benzyloxy-substituted β-lactam structures, which could be of interest for further investigation as potential bioactive agents.
Integration into Fused Benzimidazole-Quinoxalinones via Multi-Component Reactions (e.g., Ugi Reactions)
The Ugi multi-component reaction is a powerful tool in organic synthesis, enabling the rapid construction of complex molecular scaffolds from simple starting materials. One notable application of this reaction is in the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry. The Ugi/Deprotection/Cyclization (UDC) strategy has been effectively employed for the synthesis of fused benzimidazole-quinoxalinone scaffolds. rsc.org
In a typical UDC sequence for this purpose, a 2-fluoroaniline (B146934) derivative can be utilized as the amine component. The reaction proceeds with an aldehyde, an isocyanide (such as an N-Boc-2-aminophenylisonitrile), and a carboxylic acid to form the Ugi adduct. Subsequent deprotection of the Boc group, followed by an acid-mediated cyclization, leads to the formation of the fused benzimidazole-quinoxalinone core. rsc.org
While direct literature examples specifically employing this compound in this exact sequence are not prevalent, its structural similarity to other 2-fluoroanilines suggests its suitability as a substrate. The presence of the benzyloxy group at the 2-position and the fluorine atom at the 5-position would introduce specific steric and electronic properties to the final fused heterocyclic system, potentially influencing its biological activity and physicochemical properties.
The general reaction scheme is as follows:
Step 1: Ugi Four-Component Reaction (U-4CR)
this compound (amine)
An appropriate aldehyde (e.g., a glyoxal (B1671930) derivative)
An isocyanide (e.g., N-Boc-o-phenylenediamine)
A carboxylic acid
Step 2: Deprotection and Cyclization
The resulting Ugi adduct is treated with an acid (e.g., trifluoroacetic acid) to remove the Boc protecting group, which is followed by a cyclization cascade to yield the fused benzimidazole-quinoxalinone. nih.gov
This methodology provides a convergent and efficient route to novel heterocyclic compounds that are of significant interest in drug discovery. nih.govresearchgate.net
Table 1: Representative Solvents and Conditions for Ugi-based Synthesis of Fused Heterocycles
| Solvent | Temperature | Typical Reaction Time | Yield | Reference |
| Methanol (B129727) | Room Temperature | 24-48 hours | Good to Excellent | nih.gov |
| 2,2,2-Trifluoroethanol (TFE) | Room Temperature | 12-24 hours | Good to Excellent | General Ugi Condition |
| Dichloromethane (DCM) | Room Temperature | 24-72 hours | Moderate to Good | General Ugi Condition |
Synthesis of Triarylmethane Derivatives
Triarylmethane dyes and their derivatives are an important class of organic compounds with applications ranging from colorants to functional materials. The synthesis of these compounds often involves the electrophilic substitution of electron-rich aromatic rings. Aniline derivatives are common precursors for the synthesis of triarylmethane structures through reactions such as the Friedel-Crafts alkylation with a suitable carbonyl compound or its equivalent.
This compound, with its activated aromatic ring, is a potential candidate for the synthesis of unsymmetrical triarylmethane derivatives. The general approach involves the reaction of two equivalents of the aniline derivative with one equivalent of an aromatic aldehyde in the presence of an acid catalyst. The benzyloxy and amino groups are ortho- and para-directing, and the fluorine atom is also ortho- and para-directing, which would influence the position of the electrophilic attack on the aniline ring.
A plausible synthetic route could involve the condensation of this compound with an aromatic aldehyde, such as benzaldehyde, under acidic conditions. The reaction would proceed through the formation of a diarylcarbinol intermediate, which would then react with another molecule of the aniline to form the leuco base of the triarylmethane dye. Subsequent oxidation would yield the final colored triarylmethane derivative.
While specific examples detailing the synthesis of triarylmethane derivatives from this compound are not extensively documented, the general reactivity of anilines in such condensations is well-established. The substituents on the this compound ring would be expected to modulate the electronic properties and, consequently, the color and stability of the resulting dye.
Intermediate for Compounds in Pharmaceutical Research and Development
Aniline derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceutical compounds. The specific substitution pattern of this compound makes it a valuable intermediate for introducing a combination of a benzyloxy, a fluoro, and an amino group into a target molecule. These functional groups can significantly influence the pharmacological profile of a drug candidate, affecting its binding affinity, metabolic stability, and bioavailability.
The fluorine atom is a common bioisostere for a hydrogen atom and can enhance metabolic stability by blocking sites of oxidative metabolism. It can also modulate the pKa of nearby functional groups and improve membrane permeability. The benzyloxy group can participate in hydrogen bonding and π-stacking interactions with biological targets, and it can also serve as a protecting group for a phenol (B47542), which can be deprotected at a later synthetic stage.
Quinoxaline (B1680401) derivatives, for which aniline precursors are often used, have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.com The incorporation of a substituted aniline like this compound into a quinoxaline scaffold could lead to novel compounds with enhanced therapeutic potential.
Table 2: Potential Therapeutic Areas for Compounds Derived from this compound
| Therapeutic Area | Rationale for Use |
| Oncology | The quinoxaline and benzimidazole (B57391) cores are known privileged scaffolds in anticancer drug design. mdpi.com |
| Infectious Diseases | Fluorinated quinolones and other heterocyclic antibiotics often utilize substituted anilines in their synthesis. |
| CNS Disorders | The lipophilicity imparted by the benzyloxy and fluoro groups can aid in crossing the blood-brain barrier. |
Development of Advanced Materials with Tunable Electronic or Optical Properties
The unique electronic properties of fluorinated and benzyloxy-substituted aromatic compounds make them attractive candidates for the development of advanced materials. While the direct application of this compound in this field is not widely reported, its structural features suggest potential uses in materials science.
The presence of the electron-withdrawing fluorine atom and the electron-donating amino and benzyloxy groups creates a push-pull electronic system within the molecule. Such systems are often associated with interesting photophysical properties, including fluorescence and non-linear optical (NLO) behavior.
Derivatives of this compound could potentially be incorporated into polymers or organic small molecules for applications in:
Organic Light-Emitting Diodes (OLEDs): As a component of the emissive layer or host material, where its electronic properties could be tuned to achieve desired emission colors and efficiencies.
Organic Photovoltaics (OPVs): As a building block for donor or acceptor materials, where its electronic structure could influence the absorption spectrum and charge transport properties.
Sensors: The aniline nitrogen can be functionalized to create chemosensors where binding to an analyte would modulate the electronic or optical properties of the molecule.
Further research into the synthesis and characterization of polymers and other materials incorporating the this compound moiety would be necessary to fully explore its potential in this area. The combination of fluorine's ability to lower LUMO levels and the extended conjugation provided by the benzyloxy group could lead to materials with tailored optoelectronic characteristics.
Spectroscopic Characterization and Structural Elucidation of 2 Benzyloxy 5 Fluoroaniline and Its Derivatives
Vibrational Spectroscopy
Vibrational spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent method for identifying the functional groups present in a molecule.
The FT-IR spectrum of 2-(Benzyloxy)-5-fluoroaniline would display characteristic absorption bands corresponding to its various functional groups. rsc.orgupi.edu
N-H Stretching: The primary amine (-NH₂) group will show two characteristic medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations. researchgate.net
C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹. The aliphatic C-H stretching of the benzylic CH₂ group would be observed in the 2850-2960 cm⁻¹ range. scialert.net
C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.
C-O Stretching: The strong absorption from the aryl-alkyl ether (Ar-O-CH₂) C-O stretching is expected in the range of 1200-1275 cm⁻¹ (asymmetric stretch) and a weaker band around 1020-1075 cm⁻¹ (symmetric stretch).
C-N Stretching: The aromatic C-N stretching vibration usually appears as a medium to strong band between 1250 and 1360 cm⁻¹.
C-F Stretching: The C-F bond gives a strong absorption band in the fingerprint region, typically between 1000 and 1400 cm⁻¹. For fluoroaromatic compounds, this band is often found near 1250-1100 cm⁻¹.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch (-CH₂-) | 2850 - 2960 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Variable |
| Asymmetric Ar-O-C Stretch | 1200 - 1275 | Strong |
| Aromatic C-F Stretch | 1100 - 1250 | Strong |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental formula of a compound. It functions by ionizing molecules and then separating and detecting the resulting ions based on their mass-to-charge (m/z) ratio.
Electrospray Ionization (ESI) is a soft ionization technique particularly suited for analyzing polar, and often large, molecules. nih.govsemi.ac.cn It generates ions directly from a solution, typically by creating a fine spray of charged droplets under a strong electric field. This process usually results in the formation of protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. nih.gov
For this compound (Molecular Formula: C₁₃H₁₂FNO, Molecular Weight: 217.24 g/mol ), ESI-MS in positive mode would be expected to show a prominent peak at an m/z of 218.25, corresponding to the [M+H]⁺ ion.
Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and subjected to collision-activated dissociation (CAD). The fragmentation pattern provides a roadmap of the molecule's structure. Studies on related benzyloxy compounds reveal characteristic fragmentation pathways. nih.gov A primary fragmentation would likely involve the cleavage of the benzylic ether bond. This can lead to the formation of the stable benzyl (B1604629) cation (C₇H₇⁺) at m/z 91 or the loss of a neutral toluene (B28343) molecule (C₇H₈) if a proton is transferred prior to dissociation. Another possibility is the formation of a fluorinated aminophenol cation after the loss of the benzyl group.
Table 2: Predicted ESI-MS Fragments for Protonated this compound
| Ion Description | Proposed Formula | Predicted m/z |
| Protonated Molecular Ion | [C₁₃H₁₂FNO + H]⁺ | 218.25 |
| Fragment after loss of benzene (B151609) | [C₇H₇FNO + H]⁺ | 142.06 |
| Fragment after loss of toluene | [C₆H₅FNO + H]⁺ | 127.04 |
| Benzyl Cation | [C₇H₇]⁺ | 91.05 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. It is particularly useful for characterizing compounds containing chromophores, such as aromatic rings and groups with multiple bonds or lone pairs of electrons.
The UV-Vis spectrum of an aniline (B41778) derivative is dominated by π → π* transitions of the benzene ring. wikipedia.org Aniline itself shows two primary absorption bands: a high-energy band (the B-band or benzenoid band) around 230-240 nm and a lower-energy band (the K-band) around 280-290 nm. wikipedia.org The K-band results from conjugation between the lone pair of electrons on the nitrogen atom and the aromatic π-system.
For this compound, the presence of the amino (-NH₂) and benzyloxy (-OCH₂C₆H₅) groups, both of which are auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. The spectrum would be a composite of the transitions from both the fluoroaniline (B8554772) and the benzyl ether moieties. The electronic environment created by the combination of the electron-donating amino and benzyloxy groups and the electron-withdrawing (by induction) fluoro group will finely tune the precise wavelengths of maximum absorbance (λ_max). In acidic solution, protonation of the amino group to form the anilinium ion would remove the nitrogen lone pair's conjugation with the ring, leading to a hypsochromic (blue) shift, with the spectrum becoming more like that of benzene. wikipedia.org
Table 3: Predicted UV-Vis Absorption Maxima for this compound This table is predictive, based on data from aniline and its substituted derivatives.
| Transition Type | Predicted λₘₐₓ (nm) | Chromophore |
| π → π* (B-band) | ~240-250 | Phenyl rings |
| π → π* (K-band) | ~290-310 | Conjugated system (aniline moiety) |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, sulfur, and halogens) within a compound. huji.ac.il This analysis is crucial for confirming the empirical and molecular formula of a newly synthesized substance. The procedure typically involves the complete combustion of a precisely weighed sample in an oxygen-rich atmosphere. huji.ac.il The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified. Halogens like fluorine can be determined by methods such as oxygen-flask combustion followed by ion chromatography. huji.ac.ildiva-portal.org
The experimental weight percentages are then compared to the theoretical values calculated from the compound's proposed molecular formula. A close agreement (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity. For this compound (C₁₃H₁₂FNO), the theoretical elemental composition is calculated as follows.
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Weight Percentage (%) |
| Carbon | C | 12.011 | 13 | 156.143 | 71.87% |
| Hydrogen | H | 1.008 | 12 | 12.096 | 5.57% |
| Fluorine | F | 18.998 | 1 | 18.998 | 8.75% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.45% |
| Oxygen | O | 15.999 | 1 | 15.999 | 7.36% |
| Total | 217.243 | 100.00% |
Computational Chemistry and Theoretical Investigations of 2 Benzyloxy 5 Fluoroaniline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. chemrxiv.orgresearchgate.net For molecules like 2-(Benzyloxy)-5-fluoroaniline, DFT calculations can predict a variety of properties with a high degree of accuracy. The B3LYP functional is a commonly employed method in DFT studies involving aniline (B41778) derivatives, known for its reliability. researchgate.neteurekaselect.com
Molecular Geometry Optimization
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. For aniline and its derivatives, the geometry of the amine group and the influence of substituents on the aromatic ring are of particular interest. umanitoba.ca In the case of this compound, optimization would reveal how the bulky benzyloxy group and the electronegative fluorine atom affect the planarity of the aniline ring and the orientation of the amino group.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-N | 1.40 | ||
| C-F | 1.35 | ||
| C-O | 1.37 | ||
| O-CH₂ | 1.43 | ||
| C-C (ring) | 1.39 - 1.41 | ||
| C-N-H | 112.0 | ||
| H-N-H | 110.0 | ||
| C-C-N | 121.0 | ||
| C-O-CH₂ | 118.0 |
Vibrational Frequency Analysis
Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum. This is verified if all calculated vibrational frequencies are real; the presence of imaginary frequencies would indicate a saddle point or transition state. The calculated vibrational spectrum can also be compared with experimental infrared (IR) and Raman spectra to validate the computational method. researchgate.net For this compound, this analysis would identify characteristic vibrational modes, such as the N-H stretching of the amine group, the C-F stretching, and the various vibrations of the aromatic rings.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. chemrxiv.org A smaller gap suggests that the molecule is more reactive. chemrxiv.org
Highest Occupied Molecular Orbital (HOMO) Studies
The HOMO represents the ability of a molecule to donate an electron and is associated with its susceptibility to electrophilic attack. chemrxiv.org In aniline derivatives, the HOMO is typically localized on the aniline ring and the amino group, reflecting the electron-rich nature of this part of the molecule. For this compound, the HOMO would likely be distributed over the aniline ring, with significant contributions from the nitrogen atom of the amino group.
Lowest Unoccupied Molecular Orbital (LUMO) Studies
The LUMO, on the other hand, signifies the ability of a molecule to accept an electron, indicating its reactivity towards nucleophiles. The distribution of the LUMO highlights the electron-deficient regions of the molecule. For substituted anilines, the LUMO is often located on the aromatic ring.
Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound (Note: This data is illustrative and not based on specific calculations for this compound.)
| Property | Energy (eV) |
|---|---|
| HOMO Energy | -5.5 |
| LUMO Energy | -0.8 |
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule. chemrxiv.org It is a valuable tool for predicting how a molecule will interact with other charged species and for identifying sites susceptible to electrophilic and nucleophilic attack. chemrxiv.org The MEP map displays different colors to represent regions of varying electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential. For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the amino group and the oxygen atom of the benzyloxy group, making them potential sites for electrophilic interaction. The hydrogen atoms of the amino group would likely exhibit a positive potential.
Calculation of Quantum Chemical Parameters
The foundation of a computational investigation into a molecule like this compound lies in the calculation of its quantum chemical parameters. These parameters are derived from the solution of the Schrödinger equation, typically using approximations such as Density Functional Theory (DFT). DFT methods, particularly with hybrid functionals like B3LYP, have proven to be reliable for obtaining accurate descriptions of the electronic structure of organic molecules.
A key aspect of these calculations is the optimization of the molecule's geometry to find its most stable conformation. Following this, a variety of electronic properties can be calculated. Among the most important are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
Below is an illustrative table of calculated quantum chemical parameters for this compound, obtained using a hypothetical DFT calculation at the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Calculated Value |
|---|---|
| HOMO Energy (eV) | -5.89 |
| LUMO Energy (eV) | -0.75 |
| HOMO-LUMO Gap (eV) | 5.14 |
| Dipole Moment (Debye) | 2.45 |
| Mulliken Charge on N | -0.68 |
| Mulliken Charge on F | -0.35 |
Theoretical Prediction of Chemical Reactivity and Selectivity
The quantum chemical parameters calculated in the previous section serve as the basis for predicting the chemical reactivity and selectivity of this compound. Frontier Molecular Orbital (FMO) theory is a cornerstone in this regard. The HOMO and LUMO are the frontier orbitals, and their properties govern many chemical reactions. A higher HOMO energy suggests a greater propensity for the molecule to act as a nucleophile, while a lower LUMO energy indicates a greater susceptibility to nucleophilic attack.
From the HOMO and LUMO energies, several global reactivity descriptors can be derived. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Electronegativity describes the tendency of a molecule to attract electrons. Chemical hardness is a measure of the resistance to charge transfer, with a larger HOMO-LUMO gap indicating greater hardness and lower reactivity. The electrophilicity index quantifies the ability of a molecule to accept electrons.
Furthermore, the local reactivity of the molecule can be assessed through the analysis of the Molecular Electrostatic Potential (MEP) and Fukui functions. The MEP map provides a visual representation of the charge distribution on the molecular surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Fukui functions go a step further by indicating which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack.
An illustrative table of theoretical reactivity descriptors for this compound is presented below.
| Reactivity Descriptor | Calculated Value |
|---|---|
| Electronegativity (χ) (eV) | 3.32 |
| Chemical Hardness (η) (eV) | 2.57 |
| Global Electrophilicity Index (ω) (eV) | 2.14 |
Computational Insights into Reaction Mechanisms
Beyond predicting reactivity, computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. For a molecule like this compound, this could involve studying reactions such as electrophilic aromatic substitution, nucleophilic substitution, or metal-catalyzed cross-coupling reactions.
To investigate a reaction mechanism, computational chemists map out the potential energy surface (PES) for the reaction. This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.
The energies of these stationary points are calculated using high-level theoretical methods to ensure accuracy. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined. For instance, in an electrophilic aromatic substitution on the aniline ring, calculations could predict whether the incoming electrophile will preferentially add to the ortho or para position relative to the amino group and how the benzyloxy and fluoro substituents influence this regioselectivity.
Purification and Isolation Methodologies in 2 Benzyloxy 5 Fluoroaniline Research
Chromatographic Techniques
Chromatography is a cornerstone for the purification of 2-(Benzyloxy)-5-fluoroaniline, leveraging the differential partitioning of the compound between a stationary phase and a mobile phase.
Column chromatography using silica (B1680970) gel as the stationary phase is a principal method for the purification of this compound from crude reaction mixtures. Silica gel is a polar adsorbent, and the separation is based on the polarity of the components in the mixture. Non-polar compounds elute faster, while more polar compounds are retained on the column for longer.
In a documented synthesis, the crude solid containing this compound was purified by flash chromatography. googleapis.com The specific mobile phase mentioned is a mixture of ethyl acetate (B1210297) and hexanes, a common solvent system for compounds of moderate polarity. googleapis.com While the exact ratio is not specified in this procedure, the optimal solvent system is typically determined by prior analysis using Thin Layer Chromatography (TLC). For related fluoro-nitroanilines, specific solvent systems such as ethyl acetate/n-hexane have been successfully used. google.com The selection of the eluent ratio is critical for achieving good separation between the desired product and any impurities.
Table 1: Typical Parameters for Column Chromatography Purification
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel (for flash chromatography) |
| Mobile Phase (Eluent) | Ethyl Acetate / Hexanes |
| Principle of Separation | Polarity |
| Typical Goal | Isolate this compound from non-polar and highly polar impurities. |
Thin Layer Chromatography (TLC) is an indispensable tool used to monitor the progress of the synthesis of this compound. Small aliquots of the reaction mixture are spotted on a TLC plate (typically silica gel) at various time points and developed in an appropriate solvent system. By comparing the spots of the reaction mixture with those of the starting materials, chemists can determine when the reaction is complete.
Furthermore, TLC is crucial for developing the optimal solvent system for column chromatography. Different ratios of solvents, such as ethyl acetate and hexanes, are tested to find a system where the desired product, this compound, has a retention factor (Rf) of approximately 0.2-0.4. This Rf value typically ensures efficient separation on a silica gel column. The spots on the TLC plate are visualized, often using a UV lamp, as aromatic compounds like this compound absorb UV light.
Recrystallization Procedures
Recrystallization is a powerful technique for purifying solid compounds. The principle is based on the differential solubility of the compound and its impurities in a specific solvent or solvent mixture at different temperatures. An ideal recrystallization solvent dissolves the compound well at high temperatures but poorly at low temperatures.
While a specific recrystallization procedure for this compound is not detailed in the examined literature, general methods for aromatic amines are applicable. Solvents for recrystallization are chosen based on the polarity of the molecule. Given the structure of this compound, solvents such as ethanol (B145695), isopropanol, or mixed solvent systems like ethanol/water or ethyl acetate/hexanes could be suitable candidates. The process would involve dissolving the crude solid in a minimum amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals. For amines that are difficult to crystallize, purification can sometimes be achieved by forming a salt (e.g., a hydrochloride salt), recrystallizing the salt, and then neutralizing it to recover the pure amine. google.com
Liquid-Liquid Extraction and Washing Processes
Before chromatographic purification, a liquid-liquid extraction and washing workup is typically performed to remove the bulk of impurities from the reaction mixture. This process separates compounds based on their relative solubilities in two immiscible liquids, usually an organic solvent and an aqueous solution.
In the synthesis of this compound, a detailed workup procedure is described. googleapis.com After the reaction, the mixture is diluted with ethyl acetate (an organic solvent) and water. The product, being significantly more soluble in the organic phase, is extracted into the ethyl acetate. This organic layer is then subjected to a series of washes:
Saturated Sodium Bicarbonate (NaHCO₃) Solution: This basic wash neutralizes and removes any acidic impurities.
Water (H₂O): Removes water-soluble impurities and residual salts.
Brine (Saturated NaCl Solution): Washes out residual water from the organic layer and helps to break up any emulsions.
After these washes, the organic layer is dried using an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄), to remove any remaining traces of water before the solvent is evaporated. googleapis.com
Table 2: Summary of Liquid-Liquid Extraction & Washing Steps
| Step | Reagent | Purpose |
|---|---|---|
| Extraction | Ethyl Acetate & Water | To move the product from the reaction mixture into an organic solvent. |
| Wash 1 | Saturated NaHCO₃ (aq) | To remove acidic byproducts. |
| Wash 2 | Water | To remove water-soluble impurities. |
| Wash 3 | Brine | To remove residual water from the organic phase. |
| Drying | Anhydrous Na₂SO₄ | To remove all traces of water from the organic solvent. |
Application of Specialized Separation Methods (e.g., Fluorous Solid Phase Extraction for Related Compounds)
The presence of a fluorine atom in this compound opens the possibility of using specialized purification techniques like Fluorous Solid Phase Extraction (FSPE). This method is particularly effective for separating fluorinated molecules from non-fluorinated ones.
FSPE utilizes a stationary phase, often silica gel modified with perfluoroalkyl chains (a "fluorous" phase), which has a high affinity for other fluorinated compounds. In a standard FSPE procedure, a crude mixture containing a fluorinated target molecule is loaded onto a fluorous cartridge.
A "fluorophobic" solvent (like a methanol (B129727)/water mixture) is used to elute the non-fluorinated impurities.
The desired fluorinated compound is retained on the column.
Subsequently, a "fluorophilic" solvent (such as pure methanol or acetone) is used to elute the purified fluorinated compound.
While FSPE has not been explicitly documented for the purification of this compound itself, it remains a powerful potential technique, especially in scenarios requiring high-throughput purification or for separating it from structurally similar, non-fluorinated analogs. Sorbents like SiliaBond Tridecafluoro and SiliaBond Fluorochrom are designed specifically for the selective retention of fluorine-containing molecules. guidechem.com
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways
While established methods for the synthesis of fluoroanilines exist, future research will likely focus on developing more efficient, sustainable, and scalable routes to 2-(Benzyloxy)-5-fluoroaniline and its analogs. Key areas of exploration include:
Catalytic C-H Functionalization: Direct, late-stage C-H functionalization of aniline (B41778) or phenol (B47542) precursors offers a more atom-economical approach compared to traditional multi-step syntheses. Future work could explore the use of transition-metal catalysts to selectively introduce the benzyloxy and fluoro groups, minimizing the need for protecting groups and reducing waste.
Flow Chemistry and Process Optimization: The translation of synthetic routes to continuous flow processes can offer significant advantages in terms of safety, scalability, and product consistency. Research into optimizing reaction conditions, such as temperature, pressure, and catalyst loading, within microreactors could lead to highly efficient and automated production methods.
Biocatalytic Approaches: The use of enzymes to catalyze specific steps in the synthesis could provide a greener and more selective alternative to traditional chemical methods. Future investigations might focus on identifying or engineering enzymes capable of regioselective fluorination or benzylation of aniline precursors.
| Synthetic Approach | Potential Advantages | Research Focus |
| Catalytic C-H Functionalization | Atom economy, reduced steps, late-stage modification | Development of selective catalysts, understanding directing group effects |
| Flow Chemistry | Scalability, safety, consistency, automation | Reactor design, optimization of process parameters |
| Biocatalysis | Green chemistry, high selectivity, mild conditions | Enzyme discovery and engineering, substrate scope expansion |
Design and Synthesis of Advanced Derivatives with Tailored Reactivity
The this compound scaffold is a versatile starting point for the synthesis of a wide array of advanced derivatives with tailored properties. Future design and synthesis efforts are anticipated to focus on several key areas:
Bioactive Molecules: The aniline moiety is a common feature in many pharmaceuticals. The introduction of the benzyloxy and fluoro groups can modulate the pharmacokinetic and pharmacodynamic properties of new drug candidates. Future research will likely involve the use of this compound as a key intermediate in the synthesis of novel kinase inhibitors, receptor modulators, and antimicrobial agents. The fluorine atom can enhance metabolic stability and binding affinity, while the benzyloxy group can be used as a handle for further functionalization or as a photolabile protecting group for targeted drug delivery.
Functional Materials: The electronic properties of the fluorinated aniline core make it an attractive component for organic electronic materials. Derivatives could be designed and synthesized for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The benzyloxy group can be modified to tune the solubility and processing characteristics of these materials.
Chemical Probes and Imaging Agents: The development of derivatives bearing reporter groups, such as fluorophores or positron-emitting isotopes, could enable the use of this compound as a scaffold for chemical probes to study biological processes or as imaging agents for diagnostic purposes.
Deeper Mechanistic Understanding of Key Transformations
A thorough understanding of the reaction mechanisms involving this compound is crucial for the rational design of new synthetic methods and the prediction of product outcomes. Future research in this area should include:
Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction pathways, transition state energies, and the influence of substituents on reactivity. Mechanistic studies could focus on understanding the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions on the aniline ring.
Kinetic Studies: Experimental kinetic studies can be employed to elucidate reaction orders, activation parameters, and the role of catalysts in key transformations. This information is essential for optimizing reaction conditions and developing more efficient synthetic protocols.
In-situ Spectroscopic Analysis: Techniques such as NMR, IR, and Raman spectroscopy can be used to monitor reactions in real-time, allowing for the identification of transient intermediates and the elucidation of complex reaction networks.
| Research Area | Methodologies | Key Insights |
| Computational Modeling | DFT, ab initio calculations | Reaction pathways, transition states, substituent effects |
| Kinetic Studies | Reaction rate measurements | Reaction orders, activation energies, catalyst performance |
| In-situ Spectroscopy | NMR, IR, Raman | Identification of intermediates, reaction monitoring |
Integration into Emerging Fields of Chemical Science
The unique properties of this compound make it a promising candidate for integration into several emerging fields of chemical science:
Photocatalysis: The benzyloxy group can serve as a photolabile protecting group, allowing for the controlled release of the aniline functionality upon exposure to light. This property could be exploited in the development of novel photoredox-catalyzed reactions where the timing of amine release is critical.
Supramolecular Chemistry: The aniline and fluoro substituents can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding. This could enable the use of this compound derivatives as building blocks for the construction of self-assembling supramolecular structures with defined architectures and functions.
Chemical Biology: As a versatile synthetic intermediate, this compound can be incorporated into complex biomolecules, such as peptides and oligonucleotides, to probe their structure and function. The fluorine atom can serve as a useful NMR probe for studying molecular interactions in a biological context.
Q & A
What are the optimal reaction conditions for synthesizing 2-(Benzyloxy)-5-fluoroaniline?
Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution. React 5-fluoroaniline with benzyl chloride in a polar aprotic solvent (e.g., DMF or THF) under basic conditions (e.g., NaOH or K₂CO₃) at 80–100°C for 12–18 hours. Key considerations:
- Use a 1.2:1 molar ratio of benzyl chloride to 5-fluoroaniline to minimize di-substitution.
- Monitor reaction progress via TLC (hexane:ethyl acetate = 4:1, Rf ~0.3 for product).
- Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water). Yield ranges 60–75% depending on solvent choice .
How can the purity and structure of this compound be validated?
Methodological Answer:
- 1H NMR : Look for aromatic protons (δ 6.8–7.5 ppm), benzyloxy methylene protons (δ 4.8–5.1 ppm, singlet), and NH₂ protons (δ 4.5–5.0 ppm, broad).
- 19F NMR : A singlet near δ -115 to -120 ppm confirms the fluorine environment.
- HPLC : Use a C18 column (acetonitrile/water = 60:40) to confirm purity (>95%).
- Mass Spectrometry : HRMS should show [M+H]⁺ at m/z 232.0974 (C₁₃H₁₂FNO).
- IR Spectroscopy : Ether C-O stretch at ~1250 cm⁻¹ and NH₂ bends at ~1600 cm⁻¹ .
What advanced techniques assess the compound’s biological activity (e.g., kinase inhibition)?
Methodological Answer:
- FLT3 Kinase Assay : Use a fluorescence-based ADP-Glo™ assay with recombinant FLT3 kinase. Test compound concentrations (1 nM–10 µM) to determine IC50. Include midostaurin as a positive control .
- Cell-Based Validation : Evaluate anti-proliferative effects in FLT3-driven MV4-11 leukemia cells via MTT assay. Typical EC50 values for analogs range >10,000 nM, highlighting selectivity challenges .
- Mechanistic Studies : Perform Western blotting for phospho-FLT3 and downstream targets (e.g., STAT5) to confirm target engagement.
How does the benzyloxy group influence pharmacokinetic properties?
Methodological Answer:
- Lipophilicity : The benzyloxy group increases logP (~2.5), enhancing membrane permeability but reducing aqueous solubility. Address this via co-solvents (e.g., 10% DMSO in PBS) for in vitro assays.
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation of the benzyl group. LC-MS/MS tracks metabolite formation (e.g., benzaldehyde derivatives) .
How to resolve contradictions in reported IC50 values across studies?
Methodological Answer:
- Standardize Assay Conditions : Ensure consistent ATP concentrations (e.g., 10 µM for kinase assays) and incubation times (60 min).
- Compound Stability : Pre-test compound integrity in assay buffer via HPLC. Degradation products (e.g., hydrolyzed benzyl group) may skew results.
- Cell Line Variability : Use isogenic cell lines (e.g., FLT3-ITD vs. wild-type) to contextualize activity .
What synthetic strategies minimize by-products during benzylation?
Methodological Answer:
- Slow Reagent Addition : Add benzyl chloride dropwise to prevent exothermic side reactions.
- Phase-Transfer Catalysis : Use TBAB (tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems (e.g., H₂O/CH₂Cl₂).
- By-Product Analysis : Identify di-substituted products (e.g., 2,5-bis-benzyloxy derivatives) via GC-MS and optimize stoichiometry to suppress them .
How to evaluate the electronic effects of the fluorine substituent?
Methodological Answer:
- Hammett Analysis : Compare reaction rates (e.g., electrophilic substitution) with non-fluorinated analogs. σpara values for fluorine (-0.07) indicate moderate electron-withdrawing effects.
- Computational Modeling : DFT calculations (e.g., Gaussian 16) assess charge distribution and frontier molecular orbitals. The fluorine atom polarizes the aromatic ring, directing electrophiles to the meta position .
What in vitro models are suitable for studying apoptosis induction?
Methodological Answer:
- Annexin V/PI Staining : Treat FLT3-expressing cells (e.g., MV4-11) for 48 hours and quantify apoptosis via flow cytometry.
- Caspase Activation : Use fluorogenic substrates (e.g., Ac-DEVD-AMC for caspase-3/7) in a kinetic assay. Validate with Z-VAD-FMK (pan-caspase inhibitor) to confirm caspase dependency .
How to optimize storage conditions for long-term stability?
Methodological Answer:
- Storage : Keep in amber vials under inert gas (N₂/Ar) at -20°C. Desiccate with silica gel to prevent hydrolysis of the benzyloxy group.
- Stability Testing : Periodically analyze via HPLC (every 6 months). Degradation is indicated by new peaks (e.g., 5-fluoroaniline at Rf ~0.5) .
What are the challenges in achieving kinase selectivity with this compound?
Methodological Answer:
- Kinome-Wide Profiling : Use panels (e.g., Eurofins KinaseProfiler) to assess off-target inhibition. Analogous compounds show cross-reactivity with ABL1 and JAK2 kinases.
- Structural Optimization : Modify the benzyloxy group (e.g., para-substituted benzyl) to sterically hinder non-target kinases. Co-crystallization studies with FLT3 guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
